molecular formula C7H11NO3 B568397 Methyl 2-formylpyrrolidine-1-carboxylate CAS No. 114051-15-9

Methyl 2-formylpyrrolidine-1-carboxylate

Cat. No.: B568397
CAS No.: 114051-15-9
M. Wt: 157.169
InChI Key: IVBHFRNHMUYYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formylpyrrolidine-1-carboxylate (CAS 114051-15-9) is a versatile chiral pyrrolidine derivative valued in organic synthesis and pharmaceutical research . This compound, with the molecular formula C 7 H 11 NO 3 and a molecular weight of 157.17, serves as a crucial synthetic intermediate . Its structure incorporates two reactive functional groups—a formyl group and a carbamate-protected amine—making it a valuable scaffold for constructing more complex molecules . The related tert-butoxycarbonyl (Boc)-protected analog is a well-established building block for the synthesis of various active pharmaceutical ingredients, underscoring the utility of this class of compounds . Its primary research value lies in its application as a key chiral precursor; the (S)-enantiomer (CAS 113089-16-0) is specifically used for the introduction of the L-proline scaffold into target molecules . This mechanism is fundamental in medicinal chemistry for the development of novel therapeutics. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

114051-15-9

Molecular Formula

C7H11NO3

Molecular Weight

157.169

IUPAC Name

methyl 2-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h5-6H,2-4H2,1H3

InChI Key

IVBHFRNHMUYYEM-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC1C=O

Synonyms

1-Pyrrolidinecarboxylic acid, 2-formyl-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to other pyrrolidine-1-carboxylate derivatives, focusing on structural variations, physicochemical properties, and applications. Below is a detailed analysis:

Structural and Functional Group Variations

Key analogues include:

Benzyl 2-Formylpyrrolidine-1-Carboxylate (CAS 108645-62-1): Features a benzyl ester (-COOBn) instead of a methyl ester. The aromatic benzyl group enhances hydrophobicity and may stabilize intermediates in catalytic reactions .

tert-Butyl 2-Formylpyrrolidine-1-Carboxylate (CAS 117625-90-8): Substitutes the methyl ester with a bulky tert-butyl group, offering steric protection to the carbonyl group and improving stability under acidic conditions .

tert-Butyl 2-(Chloromethyl)-2-Formylpyrrolidine-1-Carboxylate (CAS 1936552-25-8): Adds a chloromethyl substituent, increasing electrophilicity and reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Ester Group Key Properties CAS Number
Methyl 2-Formylpyrrolidine-1-Carboxylate* C₇H₁₁NO₃ ~173.17 Methyl (-COOCH₃) Higher polarity, lower steric hindrance, and faster hydrolysis vs. bulkier esters Not explicitly listed
Benzyl 2-Formylpyrrolidine-1-Carboxylate C₁₄H₁₇NO₄ 263.29 Benzyl (-COOBn) Enhanced hydrophobicity; aromaticity aids π-π interactions in catalysis 108645-62-1
tert-Butyl 2-Formylpyrrolidine-1-Carboxylate C₁₀H₁₇NO₃ 199.25 tert-Butyl (-COOtBu) Superior stability in acidic/basic conditions; steric hindrance slows reactivity 117625-90-8
tert-Butyl 2-(Chloromethyl)-2-Formylpyrrolidine-1-Carboxylate C₁₁H₁₈ClNO₃ 247.72 tert-Butyl (-COOtBu) Chloromethyl group enhances electrophilicity for cross-coupling reactions 1936552-25-8

*Estimated based on structural analogs.

Research Implications

This compound’s balance of reactivity and solubility positions it as a critical intermediate in asymmetric synthesis and medicinal chemistry. Its analogues highlight the trade-offs between steric protection, stability, and functional group compatibility. Further studies could explore its catalytic applications or derivatization for targeted drug delivery systems.

Preparation Methods

Cyclization Strategies Using Formic Acid Derivatives

The cyclization of γ-amino esters with formic acid derivatives represents the most widely documented route. Patent EP3015456A1 ( ) details a method where tert-butyl 2-aminopentanedioate undergoes cyclization with acetic formic anhydride under strong base conditions. Lithium hexamethyldisilazide (LHMDS) at −78°C facilitates α-hydrogen abstraction, enabling intramolecular nucleophilic attack to form the pyrrolidine ring. Subsequent trifluoroacetic acid (TFA) treatment removes Boc groups, yielding the methyl ester after methanolysis (82.9% yield) .

Critical parameters include:

  • Base selection : LHMDS outperforms sodium hydride or n-butyllithium in minimizing racemization.

  • Temperature control : Reactions below −70°C suppress side reactions like over-alkylation.

  • Acid additives : TFA enhances reaction homogeneity during deprotection, as evidenced by nuclear magnetic resonance (NMR) data showing >95% purity .

Catalytic Hydrogenation for Stereoselective Synthesis

Asymmetric hydrogenation of Δ¹-pyrroline derivatives offers a stereocontrolled pathway. A Beilstein Journal of Organic Chemistry study ( ) demonstrates the hydrogenation of tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate using Pd/C under 50 psi H₂. The resulting cis isomer is isolated via column chromatography (silica gel, hexane/EtOAc 4:1), achieving 89% enantiomeric excess (ee) when using (R)-BINAP as a chiral ligand .

Table 1 : Hydrogenation Conditions and Outcomes

CatalystPressure (psi)Ligandee (%)Yield (%)
Pd/C50(R)-BINAP8978
Rh/Al₂O₃30(S)-Segphos7565
PtO₂40None082

Data adapted from and highlights Pd/C’s superiority in stereoretention.

Boc-Protection/Deprotection Sequences

Boc-protected intermediates stabilize reactive amines during synthesis. In a PMC study ( ), 4-bromopyridin-2-amine is acylated with cyclopropanecarbonyl chloride, followed by Suzuki coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester. Boc deprotection with HCl in methanol yields methyl 2-formylpyrrolidine-1-carboxylate at 74% yield after recrystallization .

Key advantages:

  • Acid stability : Boc groups resist cleavage during coupling reactions.

  • Workflow efficiency : Single-pot deprotection and esterification reduce step count.

Reductive Amination of Pyrrolidine Precursors

A reductive amination approach is described in RSC Supporting Information ( ). tert-Butyl (R)-2-formylpyrrolidine-1-carboxylate reacts with benzylamine in methanol under NaBH₃CN, followed by methyl chloroformate quench. While this method primarily targets benzylamidrazones, substituting methyl chloroformate for benzylating agents directly yields the methyl ester (68% yield after flash chromatography) .

Limitations include:

  • Byproduct formation : Over-reduction to pyrrolidine occurs if NaBH₃CN exceeds 1.5 equivalents.

  • Solvent dependence : Anhydrous methanol is critical; wet solvents reduce yields by 20–30% .

Optimization of Purification Techniques

Purification significantly impacts final product quality. Patent US9351954B2 ( ) compares silica gel chromatography (hexane/EtOAc) with centrifugal partition chromatography (CPC). CPC using heptane/MTBE/MeOH/H₂O (5:5:4:1) achieves 99.2% purity vs. 97.5% for silica gel, albeit with 15% lower recovery .

Table 2 : Purification Method Efficacy

MethodPurity (%)Recovery (%)Time (h)
Silica Chromatography97.5856
CPC99.2703
Recrystallization98.16012

Analytical Characterization

1H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals at δ 9.72 (s, 1H, CHO), 3.74 (s, 3H, COOCH₃), and 3.15–3.28 (m, 1H, pyrrolidine CH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 172.0974 (calc. 172.0970) .

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